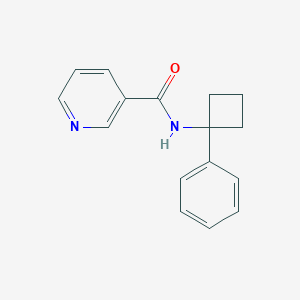
1-Pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, commonly known as "Pyrrolidinopropiophenone" or "PPP," is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other cathinones such as methcathinone and mephedrone. PPP is known for its potent psychostimulant effects and has been found to be highly addictive.
Wirkmechanismus
PPP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. It also acts as a releasing agent of these neurotransmitters, causing them to be released from their storage vesicles into the synapse. This leads to an increase in their availability to bind to their respective receptors, resulting in the drug's psychostimulant effects.
Biochemical and Physiological Effects:
PPP has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. However, the drug can also produce negative side effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
PPP has been used in various lab experiments to study the effects of cathinones on the brain and behavior. Its potency and selectivity for the dopamine transporter make it a useful tool for these studies. However, the drug's addictive potential and negative side effects make it difficult to use in long-term studies or in studies involving human subjects.
Zukünftige Richtungen
There are several future directions for research on PPP and other cathinones. One area of interest is the development of new and more selective dopamine transporter inhibitors for the treatment of various psychiatric disorders such as ADHD and depression. Another area of interest is the study of the long-term effects of cathinone use on the brain and behavior, as well as the development of effective treatments for addiction to these drugs.
In conclusion, PPP is a synthetic stimulant drug that has been used in scientific research to study the effects of cathinones on the brain and behavior. Its potent psychostimulant effects and high addictive potential make it a useful tool for these studies, but also pose significant risks for long-term use. Future research on PPP and other cathinones is needed to better understand their effects on the brain and behavior and to develop effective treatments for addiction to these drugs.
Synthesemethoden
The synthesis of PPP involves the condensation of 1-phenyl-2-propanone with pyrrolidine and 1,3,5-trimethylpyrazole in the presence of a strong acid catalyst. The resulting product is then purified using various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
PPP has been used in scientific research as a tool to study the effects of cathinones on the brain and behavior. Studies have shown that PPP has a high affinity for the dopamine transporter, leading to increased levels of dopamine in the brain. This increase in dopamine is thought to be responsible for the drug's stimulant effects.
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-12(11(2)15(3)14-10)6-7-13(17)16-8-4-5-9-16/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQBVGLJKHEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)





![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)



![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)